Naringenin chalcone is a natural product found in Humulus lupulus, Populus szechuanica, and other organisms with data available.
Naringenin chalcone
CAS No.: 73692-50-9
Cat. No.: VC21185698
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73692-50-9 |
---|---|
Molecular Formula | C15H12O5 |
Molecular Weight | 272.25 g/mol |
IUPAC Name | (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ |
Standard InChI Key | YQHMWTPYORBCMF-ZZXKWVIFSA-N |
Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O |
SMILES | C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O |
Melting Point | 184 °C |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Naringenin chalcone possesses distinct physical and chemical properties that influence its behavior in biological systems and laboratory applications. The compound presents as a solid with a light yellow to orange appearance . Table 1 summarizes the key physical and chemical properties of naringenin chalcone.
Table 1: Physical and Chemical Properties of Naringenin Chalcone
Chemical Structure and Reactivity
Naringenin chalcone features a characteristic structure consisting of two aromatic rings connected by an α,β-unsaturated carbonyl system . This structural arrangement contributes to its reactivity and ability to undergo cyclization. The molecule contains four hydroxyl groups at positions 2', 4', 6', and 4, which significantly influence its biological activities and chemical behavior . The presence of the α,β-unsaturated carbonyl system makes naringenin chalcone particularly susceptible to nucleophilic addition reactions, explaining its tendency to undergo spontaneous cyclization to form naringenin .
Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
---|---|---|
DMF | 15.0 | 55.0 |
DMSO | 10.0 | 36.0 |
Ethanol | 1.0 | 3.6 |
PBS (pH 7.2) | Slightly soluble | - |
For proper storage and handling, naringenin chalcone should be kept at 4°C and protected from light to maintain its stability . When preparing stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation . To enhance solubility, heating the compound to 37°C followed by ultrasonic bath treatment can be effective .
Biosynthesis of Naringenin Chalcone
The Phenylpropanoid Pathway
Naringenin chalcone represents a critical intermediate in the phenylpropanoid pathway, which is responsible for the production of a wide range of secondary metabolites in plants . This biosynthetic pathway begins with phenylalanine and progresses through several enzymatic steps to produce 4-coumaroyl-CoA, which serves as a substrate for chalcone synthase . The phenylpropanoid pathway is essential for plant development, defense, and adaptation to environmental stresses, highlighting the ecological significance of naringenin chalcone as an intermediate compound.
Enzymatic Synthesis and Regulation
The biosynthesis of naringenin chalcone occurs through the action of chalcone synthase (CHS), a key enzyme in the phenylpropanoid pathway . CHS catalyzes the condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone . This enzymatic reaction represents the first committed step in flavonoid biosynthesis and serves as a regulatory point for controlling the flux into various branches of the flavonoid pathway. The reaction involves multiple decarboxylation and condensation steps, ultimately resulting in the formation of the chalcone structure characteristic of naringenin chalcone.
Metabolism and Transformations
Role in Deoxyflavonoid Biosynthesis
Recent research has revealed that naringenin chalcone also functions as a substrate for chalcone reductase (CHR) in the deoxyflavonoid biosynthesis pathway . This finding is significant as it answers long-standing questions about the biosynthetic pathway of deoxyflavonoids, which lack one oxygen atom compared to regular flavonoids . Through in vitro reactions, researchers have confirmed that naringenin chalcone can be converted to isoliquiritigenin by CHR, demonstrating that deoxyflavonoid biosynthesis diverges from the flavonoid pathway at naringenin chalcone . This discovery endorses the term "chalcone reductase" and explains the doubly-labeled acetic acid uptake pattern observed in deoxyflavonoid biosynthesis studies .
Biological Activities
Anti-inflammatory Properties
Research has demonstrated that naringenin chalcone possesses significant anti-inflammatory properties, making it a compound of interest for potential therapeutic applications . These anti-inflammatory effects may be attributed to its ability to modulate various inflammatory pathways, including the inhibition of pro-inflammatory cytokine production and the regulation of inflammatory signaling cascades. The structural features of naringenin chalcone, particularly its hydroxyl groups and α,β-unsaturated carbonyl system, likely contribute to these biological activities by enabling interactions with specific cellular targets involved in inflammation processes.
Antiallergic Properties
Research Applications and Future Directions
The unique properties and biological activities of naringenin chalcone present numerous opportunities for research and potential applications. As an intermediate in flavonoid biosynthesis, naringenin chalcone serves as a valuable tool for studying metabolic pathways and enzyme functions in plants . The recent discovery of its role as a substrate for chalcone reductase in deoxyflavonoid biosynthesis opens new avenues for investigating secondary metabolite production in plants .
From a pharmacological perspective, the anti-inflammatory and antiallergic properties of naringenin chalcone warrant further investigation for potential therapeutic applications . Future research might focus on optimizing extraction and stabilization methods, exploring structure-activity relationships to enhance desired biological activities, and developing formulations for improved bioavailability and targeted delivery.
Additionally, the presence of naringenin chalcone in various foods suggests potential applications in nutritional science and metabolomics, where it could serve as a biomarker for dietary intake assessments . Further research is needed to quantify naringenin chalcone levels in foods and to understand how dietary factors and processing methods affect its stability and bioavailability.
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